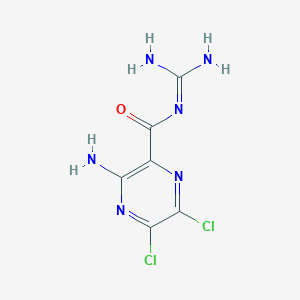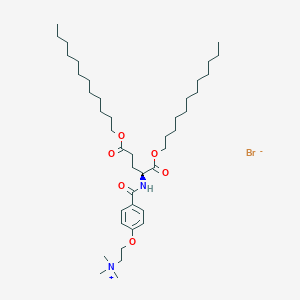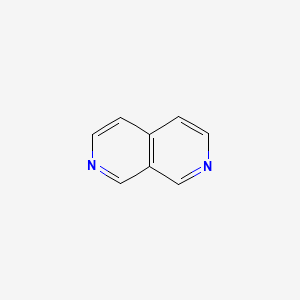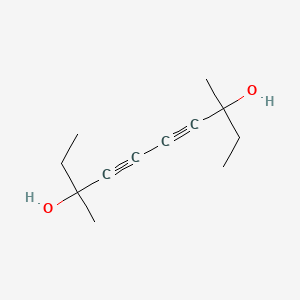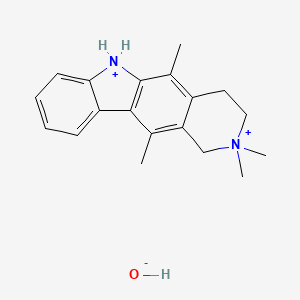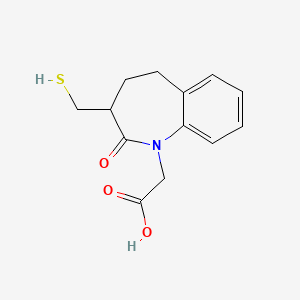
1,4-Bis(2-hydroxyethylthio)butane
概要
説明
1,4-Bis(2-hydroxyethylthio)butane is an organic compound with the molecular formula C8H18O2S2. It is a derivative of butane, where two of the hydrogen atoms are replaced by 2-hydroxyethylthio groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
作用機序
Target of Action
It’s known that this compound is a hydrolytic transformation product of sulfur sesquimustards . These substances are produced in aqueous media during the hydrolysis of sulfur sesquimustards .
Mode of Action
The specific mode of action of 1,4-Bis(2-hydroxyethylthio)butane is not well-documented. As a degradation product of sulfur mustards, it may share some of their properties. Sulfur mustards are alkylating agents that can modify DNA, RNA, and proteins, leading to cell death . .
Biochemical Pathways
As a hydrolytic transformation product of sulfur sesquimustards, it may be involved in similar biochemical processes . Sulfur mustards are known to disrupt various cellular processes, including DNA replication and protein synthesis, by alkylating DNA, RNA, and proteins .
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. As a degradation product of sulfur mustards, it may share some of their cytotoxic effects. Sulfur mustards can cause cell death by alkylating DNA, RNA, and proteins . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is produced in aqueous media during the hydrolysis of sulfur sesquimustards Therefore, the presence and concentration of water could affect its formation and stability Other environmental factors, such as pH and temperature, might also influence its action and stability
準備方法
Synthetic Routes and Reaction Conditions
1,4-Bis(2-hydroxyethylthio)butane can be synthesized through the reaction of 1,4-dibromobutane with mercaptoethanol. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution of the bromine atoms by the thiol groups from mercaptoethanol. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
化学反応の分析
Types of Reactions
1,4-Bis(2-hydroxyethylthio)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding thiols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Bis(2-hydroxyethylthio)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
類似化合物との比較
Similar Compounds
- 1,2-Bis(2-hydroxyethylthio)ethane
- 1,3-Bis(2-hydroxyethylthio)propane
- 1,5-Bis(2-hydroxyethylthio)pentane
Uniqueness
1,4-Bis(2-hydroxyethylthio)butane is unique due to its specific molecular structure, which provides distinct chemical and physical properties. Compared to its analogs, it has a different chain length and spatial arrangement of functional groups, leading to variations in reactivity and applications .
特性
IUPAC Name |
2-[4-(2-hydroxyethylsulfanyl)butylsulfanyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2S2/c9-3-7-11-5-1-2-6-12-8-4-10/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORJWQPDKXQQOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCSCCO)CSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225255 | |
| Record name | 2,2'-(Butane-1,4-diylbis(thio))bisethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7425-93-6 | |
| Record name | 1,4-Bis(2-hydroxyethylthio)butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7425-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-(Butane-1,4-diylbis(thio))bisethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-(Butane-1,4-diylbis(thio))bisethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[butane-1,4-diylbis(thio)]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are effective for detecting 1,4-Bis(2-hydroxyethylthio)butane, particularly in environmental samples?
A: [] Reversed-phase microcolumn liquid chromatography (micro-RPLC) coupled with sulfur-selective flame photometric detection (S-FPD) offers a sensitive and selective method for detecting this compound. This technique has been successfully employed to analyze spiked soil samples, demonstrating its applicability for environmental monitoring. [] Additionally, micro-RPLC coupled with electrospray ionization mass spectrometry (ESI-MS) and ESI-MS/MS allows for the identification of this compound and its oxidation products in complex matrices. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


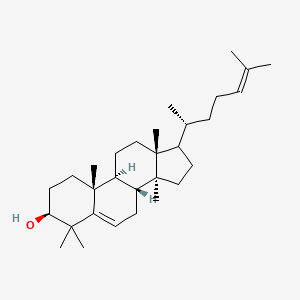
![2-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-hydroxycyclohexan-1-one](/img/structure/B1199542.png)



